molecular formula C11H10ClNO3 B11870638 Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate

Cat. No.: B11870638
M. Wt: 239.65 g/mol
InChI Key: QUKAERNVWHZDOW-UHFFFAOYSA-N
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Description

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a methyl ester group at the 4-position, a chlorine atom at the 5-position, and a hydroxymethyl group at the 7-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, which is a chemical reaction that synthesizes indoles from phenylhydrazines and ketones or aldehydes in the presence of an acid catalyst . The reaction conditions typically involve heating the reactants in polyphosphoric acid at temperatures ranging from 160°C to 180°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 5-chloro-7-(carboxymethyl)-1H-indole-4-carboxylate.

    Reduction: 5-chloro-7-(hydroxymethyl)-1H-indole-4-methanol.

    Substitution: Various substituted indoles depending on the nucleophile used.

Scientific Research Applications

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10ClNO3

Molecular Weight

239.65 g/mol

IUPAC Name

methyl 5-chloro-7-(hydroxymethyl)-1H-indole-4-carboxylate

InChI

InChI=1S/C11H10ClNO3/c1-16-11(15)9-7-2-3-13-10(7)6(5-14)4-8(9)12/h2-4,13-14H,5H2,1H3

InChI Key

QUKAERNVWHZDOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=C1C=CN2)CO)Cl

Origin of Product

United States

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